molecular formula C15H10Cl2N2O5 B11021634 Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11021634
M. Wt: 369.2 g/mol
InChI Key: CEOJJLNUXCNZNV-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate is a synthetic aromatic compound characterized by a benzoate ester backbone substituted with a nitro group at the 5-position and a carbamoyl-linked 3,5-dichlorophenyl moiety at the 3-position.

Properties

Molecular Formula

C15H10Cl2N2O5

Molecular Weight

369.2 g/mol

IUPAC Name

methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-2-8(3-13(4-9)19(22)23)14(20)18-12-6-10(16)5-11(17)7-12/h2-7H,1H3,(H,18,20)

InChI Key

CEOJJLNUXCNZNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3,5-dichloroaniline with methyl 3,5-dinitrobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-aminobenzoate

    Substitution: Methyl 3-[(3,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate

    Hydrolysis: 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoic acid

Scientific Research Applications

Synthesis Methodologies

Several synthetic routes have been explored for producing this compound. Notably, the synthesis involves the reaction of methyl 3-nitrobenzoate with 3,5-dichloroaniline under controlled conditions to form the desired product. The process typically requires careful temperature management and purification steps to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This potential makes it an interesting subject for further research in cancer therapeutics .

Plant Growth Regulators

This compound has found applications in agriculture as a plant growth regulator. Its efficacy in enhancing crop yield and resistance to pests has been documented, making it valuable for sustainable agricultural practices .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study: Cancer Cell Line Testing

In another study focusing on cancer treatment, this compound was applied to various cancer cell lines, including breast and lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate with three structurally related compounds derived from the evidence, focusing on molecular features, analytical data, and functional implications.

Compound 1q: Methyl 2-((1-(2,4-dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate

  • Structural Differences :
    • Incorporates a triazole ring and sulfonamide group, absent in the target compound.
    • Substituted with 2,4-dichlorophenyl (vs. 3,5-dichlorophenyl in the target), altering steric and electronic profiles.
  • Analytical Data: 1H-NMR: Distinct signals for CH3 (δ 2.18), OCH3 (δ 3.78), and NOCH3 (δ 3.98), with aromatic protons (δ 7.17–8.02) indicating a more complex aromatic system . Mass Spectrometry: Higher molecular weight (592 [M]+) compared to the target compound (estimated ~370–400 g/mol). Elemental Analysis: C, 50.68%; H, 3.91%; N, 11.82%, reflecting higher nitrogen content due to the triazole and sulfonamide groups .
  • Functional Implications : The triazole and sulfonamide moieties likely enhance hydrogen-bonding capacity, making 1q more suited for enzyme inhibition compared to the target compound’s ester-dominated reactivity .

SR140333: (S)-1-(2-[3-{3,4-Dichlorophenyl}-1-{3-isopropoxyphenylacetyl}piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo(2.2.2)octane Chloride

  • Structural Differences :
    • Features a piperidine-azoniabicyclo core (absent in the target compound).
    • Dichlorophenyl substitution at 3,4-positions (vs. 3,5 in the target), altering spatial interactions.
  • Functional Implications :
    • SR140333 is a neurokinin receptor antagonist, suggesting that dichlorophenyl groups enhance receptor binding. However, the 3,4-dichloro configuration may favor hydrophobic interactions in receptor pockets, whereas the target’s 3,5-dichloro substitution could optimize symmetry for planar binding .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Differences :
    • Pyrazole ring replaces the benzoate ester backbone.
    • Contains a sulfanyl (-S-) linker and trifluoromethyl group, introducing distinct electronic effects (e.g., increased lipophilicity).
  • Geometric and Electronic Insights :
    • Bond connectivity (e.g., C4—S1—C6) and dihedral angles (e.g., N1—C4—S1 ≈ 109.5°) suggest a tetrahedral geometry around sulfur, contrasting with the planar ester group in the target compound .
    • The trifluoromethyl group’s strong electron-withdrawing effect may reduce nucleophilic susceptibility compared to the nitro group in the target .

Comparative Data Table

Property Target Compound Compound 1q SR140333 Pyrazole Derivative
Molecular Formula C₁₅H₁₀Cl₂N₂O₅ (estimated) C₂₅H₂₃Cl₂N₅O₆S C₃₄H₃₈Cl₂N₂O₂ C₁₂H₉ClF₃N₂OS
Key Functional Groups Nitro, carbamoyl, dichlorophenyl Triazole, sulfonamide, OCH₃ Piperidine, dichlorophenyl Pyrazole, trifluoromethyl, sulfanyl
Molecular Weight (g/mol) ~370–400 592 621 330.7
1H-NMR Features N/A (not provided) δ 2.18 (CH₃), δ 3.78 (OCH₃) N/A N/A
Electron Effects Nitro (strong EWG) Sulfonamide (moderate EWG) Dichlorophenyl (moderate EWG) Trifluoromethyl (strong EWG)

Research Findings and Implications

  • Functional Group Trade-offs : The nitro group in the target compound enhances electrophilicity at the benzoate core, favoring reactions like nucleophilic aromatic substitution. In contrast, the trifluoromethyl group in the pyrazole derivative prioritizes metabolic stability .
  • Its ester group, however, may limit bioavailability compared to the sulfonamide in 1q .

Biological Activity

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈Cl₂N₂O₅
  • Molecular Weight : 224.17 g/mol
  • CAS Number : 50826-00-1

The structure of the compound includes a nitro group and a dichlorophenyl moiety, which are critical for its biological activity.

Anticholinesterase Activity

One of the notable biological activities of this compound is its inhibition of cholinesterase enzymes. These enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in the hydrolysis of the neurotransmitter acetylcholine.

  • Inhibition Potency : Studies have shown that derivatives related to this compound exhibit varying degrees of inhibition against AChE and BChE. For instance, some compounds demonstrated IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) significantly lower than established drugs like rivastigmine, indicating higher potency in some cases .
CompoundIC₅₀ (µM)Selectivity Index
Rivastigmine40-
Methyl derivative8.5210
Another derivative4.3334

The mechanism by which this compound exerts its effects involves the binding to the active site of cholinesterases. Molecular modeling studies suggest that the compound forms hydrogen bonds with key amino acid residues in the enzyme's active site, leading to effective inhibition .

Study on Cholinesterase Inhibition

A study published in Molecules evaluated various carbamate derivatives for their ability to inhibit cholinesterases. The findings indicated that this compound showed promising results in both in vitro and in vivo models. The study highlighted its potential therapeutic applications in treating conditions like Alzheimer's disease due to its ability to increase acetylcholine levels by preventing its breakdown .

Environmental Impact Studies

Research has also focused on the environmental impact of methyl carbamate compounds. The Environmental Protection Agency (EPA) has reviewed several methyl carbamate derivatives for their toxicity profiles and environmental persistence. These studies are crucial for understanding the implications of using such compounds in agricultural settings .

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